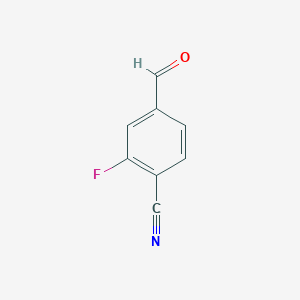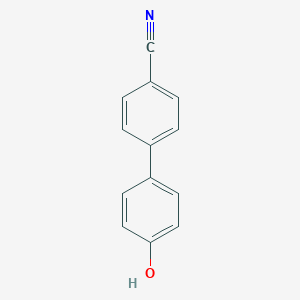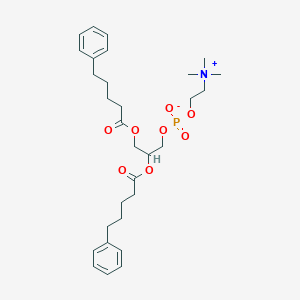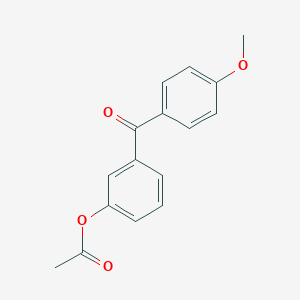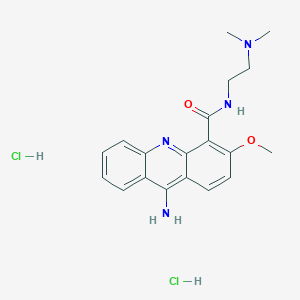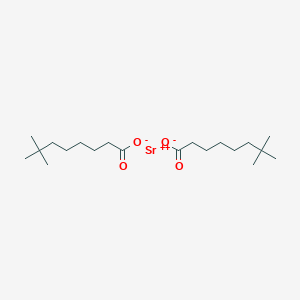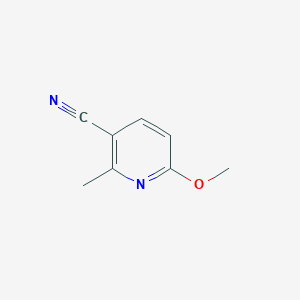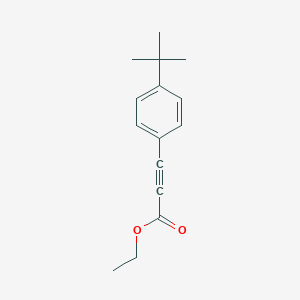
N-(m-Methoxyphenyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-Methoxyphenyl)-N-phenylacetamide, also known as methoxyphenylacetamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white, crystalline powder that is soluble in organic solvents. Methoxyphenylacetamide has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body. Methoxyphenylacetamide may also work by affecting the levels of certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methoxyphenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has been shown to have a sedative effect in mice. Additionally, N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide has been shown to reduce fever in rats, suggesting that it may have potential as an antipyretic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide is its potential as a versatile drug candidate for the treatment of various diseases. Additionally, it has been shown to have a relatively low toxicity profile, making it a potentially safe treatment option. However, one of the limitations of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide. One area of research could focus on optimizing the synthesis methods to improve the purity and yield of the final product. Additionally, further research could be conducted to better understand the mechanism of action of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide and its potential applications in the treatment of various diseases. Finally, more research could be conducted to explore the potential side effects and toxicity of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide, particularly in humans.
Wissenschaftliche Forschungsanwendungen
Methoxyphenylacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever. Additionally, N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide has been shown to exhibit anticonvulsant and sedative properties, which could make it a potential treatment for epilepsy and other neurological disorders.
Eigenschaften
CAS-Nummer |
101651-37-0 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16(13-7-4-3-5-8-13)14-9-6-10-15(11-14)18-2/h3-11H,1-2H3 |
InChI-Schlüssel |
WKAIOPWAPFOJFL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Andere CAS-Nummern |
101651-37-0 |
Synonyme |
N-(3-methoxyphenyl)-N-phenyl-acetamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

